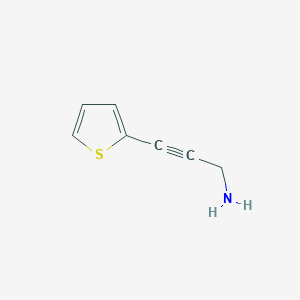
3-(thiophen-2-yl)prop-2-yn-1-amine
Cat. No. B039287
Key on ui cas rn:
115955-62-9
M. Wt: 137.2 g/mol
InChI Key: XSBNLRBWCNXVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05756769
Procedure details


To 17.7 g of this toluene solution, 36% hydrochloric acid (1.27 g, 12.5 mol) was added dropwise at 60° C. over 10 minutes, followed by stirring at 60° C. for 1.5 hours. Then, 4 g of water was added and the mixed solution was separated to obtain the aqueous phase and organic phase. The organic phase was extracted once with 2.5 g of water and the resulting aqueous phase was combined with the above aqueous phase. To this aqueous phase, 15 g of toluene was added and an aqueous 27% sodium hydroxide solution was added dropwise at 23° C. over 15 minutes, followed by stirring at 23° C. for 0.5 hours. After separating at the same temperature, the resulting organic phase was washed with 5 g of an aqueous saturated sodium chloride solution, concentrated and dried to obtain 3-(2-thienyl)-2-propynylamine (0.73 g, purity: 87%, yield: 77%).
Name
toluene
Quantity
17.7 g
Type
reactant
Reaction Step One



Yield
77%
Identifiers


|
REACTION_CXSMILES
|
C(=[N:8][CH2:9][C:10]#[C:11][C:12]1[S:13][CH:14]=[CH:15][CH:16]=1)C1C=CC=CC=1.Cl>O>[S:13]1[CH:14]=[CH:15][CH:16]=[C:12]1[C:11]#[C:10][CH2:9][NH2:8]
|
Inputs


Step One
|
Name
|
toluene
|
|
Quantity
|
17.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=NCC#CC=1SC=CC1
|
|
Name
|
|
|
Quantity
|
1.27 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring at 60° C. for 1.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixed solution was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain the aqueous phase and organic phase
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic phase was extracted once with 2.5 g of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this aqueous phase, 15 g of toluene was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
an aqueous 27% sodium hydroxide solution was added dropwise at 23° C. over 15 minutes
|
|
Duration
|
15 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by stirring at 23° C. for 0.5 hours
|
|
Duration
|
0.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After separating at the same temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
the resulting organic phase was washed with 5 g of an aqueous saturated sodium chloride solution
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C(=CC=C1)C#CCN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.73 g | |
| YIELD: PERCENTYIELD | 77% | |
| YIELD: CALCULATEDPERCENTYIELD | 6.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
